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Compound of Interest

Compound Name: 2-Chloro-3-cyanobenzaldehyde

Cat. No.: B112051 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Chloro-3-cyanobenzaldehyde (C₈H₄ClNO, CAS #165187-24-6), a substituted aromatic

aldehyde of interest to researchers and professionals in drug development and chemical

synthesis. Due to the limited availability of published experimental spectra for this specific

compound, this document presents predicted spectroscopic data based on established

analytical principles, alongside generalized experimental protocols for its characterization.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Chloro-3-cyanobenzaldehyde. These

predictions are derived from the analysis of its chemical structure and comparison with data

from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Aldehydic H ~10.4 Singlet - 1H

Aromatic H (H-6) ~8.0
Doublet of

Doublets
J ≈ 8.0, 1.5 1H

Aromatic H (H-4) ~7.9
Doublet of

Doublets
J ≈ 7.5, 1.5 1H

Aromatic H (H-5) ~7.6 Triplet J ≈ 7.8 1H

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and

instrument used.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) ~188

Aromatic C-Cl ~138

Aromatic C-CHO ~135

Aromatic C-H (C-6) ~134

Aromatic C-H (C-4) ~132

Aromatic C-H (C-5) ~129

Aromatic C-CN ~116

C≡N (Nitrile) ~115

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Aldehyde C-H Stretch 2850 - 2750 Weak (often two bands)

Nitrile (C≡N) Stretch 2240 - 2220 Strong, sharp

Carbonyl (C=O) Stretch 1710 - 1690 Strong, sharp

Aromatic C=C Stretch 1600 - 1450 Medium to Strong

C-Cl Stretch 800 - 600 Strong

Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Ionization)

m/z
Predicted Relative Intensity

(%)
Assignment

165/167 ~100 / ~33
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

164/166 Moderate [M-H]⁺

136/138 Moderate [M-CHO]⁺

101 High [M-CHO-Cl]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid

aromatic compound such as 2-Chloro-3-cyanobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Chloro-3-
cyanobenzaldehyde and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃) containing a small amount of an internal standard (e.g., tetramethylsilane,

TMS).
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Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR

spectrometer and allow the sample to equilibrate to the probe temperature (typically 298 K).

¹H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters

include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay

of 1-2 seconds.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-

noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the

solid sample directly onto the ATR crystal.

Background Collection: Record a background spectrum of the empty, clean ATR crystal.

Sample Analysis: Apply pressure to ensure good contact between the sample and the

crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is

presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a

high-energy electron beam (typically 70 eV) in a high vacuum, leading to the formation of a

molecular ion and characteristic fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum that

plots relative intensity versus m/z.
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Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of a synthesized compound like 2-Chloro-3-cyanobenzaldehyde.

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Confirmation

Synthesis of 2-Chloro-3-cyanobenzaldehyde

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR SpectroscopyMass Spectrometry

Structure Elucidation

Purity Assessment

Click to download full resolution via product page

Workflow for Spectroscopic Characterization
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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